Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid
Description
Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid is a fluorinated piperidine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for amines, enabling its application in solid-phase peptide synthesis (SPPS) . Its molecular weight and physicochemical properties are influenced by the bromine atom, which distinguishes it from analogs with lighter substituents like fluorine, methoxy, or phenyl groups.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLEMRWXWNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152184 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913542-81-1 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913542-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid is a chemical compound with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and material science . It is a piperidine derivative characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromophenyl group.
Scientific Research Applications
- Peptide Synthesis this compound is utilized as a protecting group in solid-phase peptide synthesis, which allows for the selective modification of amino acids without affecting other functional groups . The Fmoc group protects amino groups during chemical reactions, preventing unwanted side reactions during peptide synthesis. It serves as a building block in the synthesis of peptides, enabling the assembly of complex peptide sequences .
- Drug Development The compound is beneficial in designing novel pharmaceutical compounds, especially in the development of targeted therapies for various diseases . It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting neurological disorders, enhancing the efficacy of drug candidates . this compound is also utilized in the development of peptide-based drugs and therapeutic agents.
- Bioconjugation This chemical is used in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules, crucial in creating effective drug delivery systems . It is used in bioconjugation processes, linking biomolecules to therapeutic agents, which is essential for creating targeted drug delivery systems .
- Neuroscience Research It plays a role in studying neurotransmitter systems, particularly in the synthesis of compounds that can modulate receptor activity, aiding in the understanding of neurological disorders . Its derivatives are studied for their potential effects on neurotransmitter systems, providing insights into treatments for mental health conditions .
- Material Science The compound is explored in developing advanced materials, including polymers and nanomaterials. It enhances material properties through chemical modification .
Additional Applications
- Non-Covalent CoV Mpro Inhibitors: 1,4,4-trisubstituted piperidines, which include this compound derivatives, represent a novel class of non-covalent CoV Mpro inhibitors . These compounds have demonstrated promising cell culture activity against human coronavirus 229E (HCoV-229E) .
- Analytical Chemistry: Fmoc-4-phenylpiperidine-4-carboxylic acid can be employed in analytical methods like chromatography to separate and identify complex mixtures, aiding in quality control and research applications .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects amino groups during chemical reactions, preventing unwanted side reactions. The bromophenyl group can participate in various chemical reactions, allowing for further functionalization of the molecule.
Molecular Targets and Pathways:
Amino Groups: The Fmoc group specifically targets amino groups, protecting them during synthesis.
Reaction Pathways: The compound can undergo various reaction pathways, including oxidation, reduction, and substitution, depending on the reagents and conditions used.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The table below compares key structural analogs based on substituents attached to the piperidine ring:
Key Observations :
- Bromophenyl vs. Naphthyl : The bromophenyl group offers a balance between steric bulk and reactivity, whereas the naphthyl group enhances aromatic interactions but may reduce solubility .
- Halogen Effects : Fluorine substituents (e.g., 4-fluorobenzyl) improve metabolic stability and polarity compared to bromine, which increases lipophilicity and molecular weight .
Protecting Group Variations
The choice of protecting groups significantly impacts synthetic strategies:
Biological Activity
Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid is a compound that has gained attention in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which is modified with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a bromophenyl substituent. This configuration is crucial for its biological activity as it influences solubility, stability, and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
- Interaction with Transport Proteins : The compound may also interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which plays a significant role in drug resistance mechanisms. Studies indicate that compounds similar to Fmoc derivatives can stimulate or inhibit P-gp ATPase activity, impacting drug transport and bioavailability .
Biological Activity Data
Recent studies have explored the biological activities associated with this compound and its analogs. Here are some key findings:
Case Study 1: P-glycoprotein Interaction
In a study examining the interaction of Fmoc derivatives with P-glycoprotein, it was found that certain compounds could reverse drug resistance in HEK293 cells overexpressing P-gp. The compounds demonstrated a selective inhibition profile, highlighting their potential in enhancing the efficacy of chemotherapeutic agents .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of piperidine derivatives, including this compound. The study revealed that while the compound showed low micromolar activity against SARS-CoV-2 main protease, it exhibited promising potential for further optimization as an antiviral agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Introduction of the Fmoc protecting group to the piperidine nitrogen using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic solvent like DMF or dichloromethane (DCM).
- Step 2 : Bromophenyl substitution via Suzuki-Miyaura coupling or Friedel-Crafts acylation (for aryl ketone intermediates), using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Step 3 : Acidic deprotection (e.g., TFA/water) to unmask the carboxylic acid group.
- Critical Parameters : Reaction pH (8–9 for Fmoc protection), temperature (room temperature for coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Purification : Reverse-phase HPLC or flash chromatography (C18 columns) with acetonitrile/water gradients.
- Characterization :
- ¹H/¹³C NMR : Confirm bromophenyl integration (4H aromatic protons) and Fmoc group signals (δ 7.3–7.8 ppm).
- LC-MS : Validate molecular weight (expected [M+H]⁺ ~528.3 g/mol) and detect side products like diketopiperazines .
- FT-IR : Verify carboxylic acid C=O stretch (~1700 cm⁻¹) and Fmoc carbamate (~1250 cm⁻¹) .
Q. What are the common challenges in characterizing this compound?
- Methodological Answer :
- Aggregation Issues : The hydrophobic bromophenyl group may cause aggregation in aqueous solutions, requiring DMSO or DMF as co-solvents for NMR analysis .
- Degradation Pathways : Monitor for aspartimide formation (via intramolecular cyclization) using HPLC retention time shifts .
- Mass Spectrometry Artifacts : Sodium adducts ([M+Na]⁺) can complicate LC-MS interpretation; use formic acid in mobile phases to suppress ionization .
Advanced Research Questions
Q. How does the bromophenyl substituent influence conformational stability in peptide synthesis?
- Methodological Answer :
- Steric Effects : The bulky bromophenyl group restricts piperidine ring flexibility, favoring trans-amide conformations in solid-phase peptide synthesis (SPPS). This reduces β-sheet aggregation, improving solubility .
- Hydrophobic Interactions : Enhances peptide-membrane interactions in cell-penetrating peptides (CPPs), as shown in comparative studies with fluorophenyl analogs .
- Experimental Validation : Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations (e.g., AMBER force fields) quantify conformational preferences .
Q. What strategies mitigate diketopiperazine (DKP) formation during Fmoc deprotection?
- Methodological Answer :
- Deprotection Protocol : Use 20% piperidine in DMF for ≤10 minutes to minimize prolonged exposure to base, which accelerates cyclization .
- Temperature Control : Perform reactions at 0–4°C to slow DKP kinetics.
- Resin Choice : Use low-loading Wang resins (0.2 mmol/g) to reduce intermolecular interactions.
- Additives : 1% HOBt in deprotection solutions suppresses nucleophilic attack on the Fmoc group .
Q. How can computational modeling optimize this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like dopamine transporters (DAT) or opioid receptors, leveraging the bromine atom’s halogen-bonding potential .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., 4-chlorophenyl derivatives) to design improved inhibitors .
- MD Simulations : Assess membrane permeability using CHARMM-GUI lipid bilayer models, focusing on bromophenyl hydrophobicity .
Key Research Findings
- Peptide Engineering : Incorporation into cyclic peptides enhances proteolytic resistance by 3-fold compared to phenylalanine analogs .
- Drug Discovery : Acts as a VLA-4 integrin antagonist precursor, showing IC₅₀ = 120 nM in cell adhesion assays .
- Side Reaction Mitigation : 1% HOBt reduces DKP formation by 70% during SPPS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
